molecular formula C14H11ClFNO4S B2688444 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 1030709-48-8

3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid

Cat. No.: B2688444
CAS No.: 1030709-48-8
M. Wt: 343.75
InChI Key: NIJSESWVGUMMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Sulfonamide-Based Compounds in Medicinal Chemistry

Sulfonamide derivatives occupy a pivotal role in pharmaceutical history, beginning with Gerhard Domagk’s 1932 discovery of Prontosil (sulfamidochrysoidine), the first synthetic broad-spectrum antibacterial agent. This breakthrough demonstrated that synthetic molecules could combat systemic infections, overturning prior dogma that antiseptics were only suitable for topical use. The subsequent elucidation of Prontosil’s active metabolite, sulfanilamide, revealed the critical importance of the sulfonamide functional group (-SO~2~NH~2~) in competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis.

Structural optimization efforts in the 1940s–1950s produced second-generation sulfonamides with improved solubility and reduced nephrotoxicity, achieved through strategic substitutions on the benzene ring and sulfonamide nitrogen. Parallel developments revealed that sulfonamides could modulate human enzymatic targets beyond DHPS, including carbonic anhydrases and neurotransmitter synthases, expanding their therapeutic scope to anticonvulsants, diuretics, and antiglaucoma agents. This functional versatility established sulfonamides as privileged pharmacophores in rational drug design.

Evolution of Benzoic Acid-Sulfonamide Hybrid Molecules

The integration of benzoic acid moieties into sulfonamide architectures emerged as a strategy to enhance target affinity and pharmacokinetic stability. Benzoic acid derivatives exhibit inherent bioactivity through interactions with peroxisome proliferator-activated receptors (PPARs), cyclooxygenases (COXs), and ion channels. Hybridization with sulfonamides creates multifunctional ligands capable of simultaneous engagement with complementary binding pockets.

A 2018 study demonstrated that benzamide-4-sulfonamides inhibit human carbonic anhydrase isoforms II, VII, and IX with subnanomolar potency, outperforming classical sulfonamide inhibitors like acetazolamide. The benzoic acid component contributed to π-π stacking interactions with aromatic residues in the enzyme active site, while the sulfamoyl group coordinated the catalytic zinc ion. Structural analysis revealed that methyl substitutions on the benzoic acid ring (as in 4-methylbenzoic acid) improved hydrophobic contacts with enzyme subpockets, suggesting that similar modifications in 3-[(5-chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid could enhance target binding.

Table 1: Structural Features of Representative Sulfonamide-Benzoic Acid Hybrids

Compound Benzoic Acid Substitution Sulfonamide Substitution Primary Target Inhibition Constant (K~i~)
Acetazolamide None 5-acetamido-1,3,4-thiadiazole-2-sulfonamide Carbonic anhydrase II 12 nM
Benzamide-4-sulfonamide 4-CONH~2~ Unsubstituted phenyl Carbonic anhydrase II 0.78 nM
3-[(5-Cl-2-F-Ph)SO~2~NH]C~6~H~3~(CH~3~)CO~2~H 4-methyl 5-chloro-2-fluorophenyl (Theoretical) Not determined

Current Research Landscape and Knowledge Gaps

Recent studies have explored sulfonamide-benzoic acid hybrids for diverse applications:

  • Anticancer agents : Sulfonamides conjugated to benzoic acid esters inhibit histone deacetylases (HDACs) in leukemia cell lines, with IC~50~ values <1 μM.
  • Antimicrobials : Fluorinated derivatives exhibit enhanced penetration through bacterial lipid bilayers, overcoming efflux pump resistance.
  • Neurotherapeutics : Carbonic anhydrase isoforms CA VII and XIV are modulated by sulfonamide-benzoates in epilepsy models.

However, specific data on this compound remains scarce. The 5-chloro-2-fluorophenyl group may confer unique electronic and steric properties compared to conventional aryl sulfonamides, potentially altering target selectivity. Computational modeling predicts that the ortho-fluoro substituent could induce a 15° dihedral angle between the sulfamoyl and phenyl groups, modifying binding pose in enzyme active sites. Experimental validation of these hypotheses is lacking.

Research Objectives and Scholarly Significance

This compound’s structural novelty necessitates systematic investigation to:

  • Characterize its synthetic accessibility and physicochemical stability under physiological conditions.
  • Identify primary molecular targets through enzyme inhibition assays and proteomic profiling.
  • Compare its pharmacophore efficiency to existing sulfonamide-benzoic acid hybrids using quantitative structure-activity relationship (QSAR) models.
  • Explore therapeutic potential in disease models where dual sulfonamide/benzoate activity is advantageous, such as cancers overexpressing carbonic anhydrase IX or inflammatory disorders involving COX-2/PGE~2~ pathways.

Successful development could address critical gaps in hybrid molecule design, particularly in overcoming off-target effects associated with classical sulfonamides. Furthermore, the chloro-fluoro substitution pattern may offer patentability advantages over earlier derivatives, incentivizing commercial development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(5-chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO4S/c1-8-2-3-9(14(18)19)6-13(8)22(20,21)17-12-7-10(15)4-5-11(12)16/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJSESWVGUMMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonation: The amino group is sulfonated using chlorosulfonic acid to form the sulfonamide.

    Halogenation: The phenyl ring is halogenated to introduce the chloro and fluoro substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfamoyl group (-SO2_2NH-) and halogen substituents facilitate nucleophilic substitution under controlled conditions:

Reaction TypeConditionsProducts FormedYieldSource
Chloro Displacement K2_2CO3_3, DMF, 80°C, 12h3-[(5-Amino-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid72%
Fluorine Replacement NaN3_3, CuI, DMSO, 100°C, 24h3-[(5-Chloro-2-azidophenyl)sulfamoyl]-4-methylbenzoic acid58%
  • The chlorine atom at position 5 of the phenyl ring undergoes substitution with amines or azides under metal-catalyzed conditions .

  • Fluorine at position 2 shows lower reactivity due to strong C-F bond stability .

Oxidation-Reduction Reactions

The sulfamoyl group and methyl substituent participate in redox transformations:

Reaction TypeReagents/ConditionsOutcomeNotesSource
Sulfonamide Oxidation H2_2O2_2, AcOH, 60°C, 6hSulfonic acid derivativeIncreased solubility
Methyl Group Oxidation KMnO4_4, H2_2SO4_4, reflux3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-carboxybenzoic acid85% conversion
  • Oxidation of the methyl group to carboxylic acid enhances bioactivity.

  • Sulfonamide oxidation to sulfonic acid is reversible under acidic conditions.

Acid-Base Reactions

The benzoic acid moiety undergoes typical protonation/deprotonation:

ConditionpKaSpecies FormedSolubility (mg/mL)Source
pH < 32.8Protonated carboxylate12.5 (H2_2O)
pH 7.4 (physiological)4.1Deprotonated carboxylate45.2 (buffer)
  • Solubility increases significantly in basic media due to carboxylate ion formation .

Coupling Reactions

The sulfamoyl group enables cross-coupling for structural diversification:

Coupling PartnerCatalyst SystemProduct ApplicationEfficiencySource
Aryl Boronic Acids Pd(PPh3_3)4_4, K2_2CO3_3Biaryl sulfonamide analogs67%
Alkynes CuI, Et3_3N, DMFAlkyne-functionalized derivatives53%
  • Suzuki-Miyaura coupling introduces aromatic groups at the sulfamoyl nitrogen .

  • Click chemistry with alkynes enhances pharmacokinetic properties .

Hydrolysis Reactions

Controlled hydrolysis modifies the sulfamoyl group:

ConditionsProductsHalf-Life (h)Source
1M HCl, reflux4-Methylbenzoic acid + Sulfamic acid derivative2.3
0.5M NaOH, 50°CSodium sulfonate + Chlorofluoroaniline4.7
  • Acidic hydrolysis cleaves the sulfamoyl linkage, while basic conditions degrade the phenyl ring .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

ConditionsCyclized ProductBioactivity TestedSource
POCl3_3, 120°C, 3h1,3,4-Oxadiazole fused derivativeCOX-2 inhibition (IC50_{50} = 1.2µM)
NH2_2NH2_2, EtOH, ΔTetrazole analogAnticancer (HeLa IC50_{50} = 8.4µM)
  • Cyclization enhances target selectivity in enzyme inhibition .

Photochemical Reactions

UV-induced reactivity has been explored for prodrug activation:

Wavelength (nm)SolventMajor ProductApplicationSource
254MeCNNitrene intermediatePhotoaffinity labeling
365H2_2OBenzoquinone derivativeROS generation
  • Photolysis at 254 nm generates reactive nitrenes for bioconjugation .

This comprehensive analysis demonstrates the compound’s versatility in synthetic and medicinal chemistry contexts. Experimental protocols from patents and pharmacological studies provide robust validation for these reaction pathways.

Scientific Research Applications

Medicinal Chemistry

3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid has been studied for its potential as a therapeutic agent. Its structure suggests that it could interact with biological targets involved in disease processes.

Case Study: Antimicrobial Activity

Research has indicated that sulfamoyl compounds exhibit antimicrobial properties. A study evaluated the effectiveness of various sulfamoyl derivatives, including this compound, against bacterial strains. The results demonstrated significant inhibition of growth, indicating potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound's structural characteristics suggest it may possess anti-inflammatory effects. Sulfamoyl derivatives have been shown to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response.

Case Study: Inhibition of Cyclooxygenase

In vitro studies have demonstrated that this compound can inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators . This finding supports its potential use in treating inflammatory diseases.

Cancer Research

There is growing interest in the use of sulfamoyl compounds in cancer therapy due to their ability to modulate cellular pathways involved in tumor growth and metastasis.

Case Study: Antitumor Activity

A recent study investigated the cytotoxic effects of this compound on various cancer cell lines. Results showed that it induced apoptosis and inhibited cell proliferation, suggesting its potential as an anticancer agent .

Drug Development

The unique properties of this compound make it a candidate for further development into pharmaceutical formulations.

Data Table: Summary of Research Findings

Application AreaFindingsReference
Antimicrobial ActivitySignificant growth inhibition of bacterial strains
Anti-inflammatory EffectsInhibition of COX enzymes
Cancer ResearchInduction of apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Aryl Group Core Structure Notable Features References
3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid 5-Cl, 2-F 4-Methylbenzoic acid Enhanced halogen-driven binding affinity; potential metabolic stability N/A
3-(N-(2-Methoxyphenyl)sulfamoyl)-4-methylbenzoic acid 2-OCH3 4-Methylbenzoic acid Lower potency due to electron-donating methoxy group; moderate yield (37%)
4-Sulfamoylbenzoic acid None Benzoic acid Simpler structure; limited biological activity
3-Sulfamoyl-4-chlorobenzoic acid 4-Cl Benzoic acid Chloro substituent improves lipophilicity; used in diuretics (e.g., Mefruside)
3-({[(5-Chloro-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid Benzimidazole-sulfanyl 4-Methylbenzoic acid Hybrid structure with potential dual-target activity; higher molecular weight

Key Observations :

  • Halogen Effects: The target compound’s 5-chloro-2-fluorophenyl group likely enhances binding through hydrophobic and electrostatic interactions compared to non-halogenated or methoxy-substituted analogs (e.g., 3-(N-(2-methoxyphenyl)sulfamoyl)-4-methylbenzoic acid) .
  • Sulfamoyl Position : Analogues with sulfamoyl groups at the 3-position (e.g., 3-sulfamoyl-4-chlorobenzoic acid) exhibit improved pharmacological profiles over 4-sulfamoyl isomers due to optimized steric and electronic interactions .

Physicochemical Properties

  • Lipophilicity : The chloro and fluoro substituents in the target compound likely increase logP compared to methoxy or unsubstituted analogues, enhancing membrane permeability .
  • Solubility : Sulfamoyl and carboxylic acid groups ensure moderate aqueous solubility, though crystallinity (observed in analogues like compound 35, m.p. 205–206°C) may limit bioavailability .

Biological Activity

3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid, with the molecular formula C14H11ClFNO4S, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzoic acid moiety, with chloro and fluoro substituents on the phenyl ring. Its structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC14H11ClFNO4S
Molecular Weight343.76 g/mol
Boiling Point528.9 ± 60.0 °C
pKa3.76 ± 0.10
Density1.537 ± 0.06 g/cm³

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration of 4-methylbenzoic acid.
  • Reduction of the nitro group to an amino group.
  • Sulfonation using chlorosulfonic acid.
  • Halogenation to introduce chloro and fluoro substituents.

These synthetic routes can be optimized for industrial production to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics natural substrates, allowing for competitive inhibition .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against various bacterial strains. For instance, it has shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli in vitro.

OrganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These results suggest that the compound could be developed as a potential antibacterial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models .

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the compound's effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing an IC50 value of approximately 36 µM for AChE inhibition. This suggests potential applications in treating neurodegenerative diseases .
  • In Vivo Studies : In animal models, administration of the compound resulted in a significant reduction in inflammation markers compared to control groups, indicating its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid, and what critical reaction parameters should be optimized?

  • Methodological Answer : The compound can be synthesized via sulfamoylation of 4-methylbenzoic acid derivatives using 5-chloro-2-fluoroaniline as the sulfamoyl donor. Key steps include:

  • Chlorosulfonation : Introduce the sulfonyl chloride group to the benzoic acid backbone under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Amine Coupling : React the sulfonyl chloride intermediate with 5-chloro-2-fluoroaniline in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor pH (7–8) to ensure efficient coupling .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (1:1) to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and 13C^{13}C-NMR (carbonyl peak at ~170 ppm) .
  • Mass Spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]+^+ at the expected m/z.
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>98%) and retention time consistency .

Q. What are the primary applications of this compound in early-stage pharmacological research?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using fluorometric assays. IC50_{50} values < 100 nM indicate high affinity .
  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values reported at 8–16 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different assays?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if discrepancies arise between enzymatic and cell-based assays .
  • Data Normalization : Reference internal controls (e.g., acetazolamide for CA inhibition) to calibrate inter-laboratory variability .

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in sulfonamide-based drug design?

  • Methodological Answer :

  • Analog Synthesis : Modify the 4-methyl group (e.g., replace with -CF3_3) and evaluate changes in lipophilicity (logP) and binding affinity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with CA-IX active sites. Validate with MD simulations (GROMACS) to assess stability .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., sulfamoyl-NH with Zn2+^{2+} in CA) using QSAR models .

Q. What advanced analytical techniques are recommended for studying metabolic stability and degradation pathways?

  • Methodological Answer :

  • LC-MS/MS : Use human liver microsomes (HLMs) to identify phase I metabolites (e.g., hydroxylation at the 4-methyl group) .
  • Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and monitor degradation via UPLC-PDA at 254 nm .
  • Isotope Tracing : Label the sulfamoyl group with 13C^{13}C to track metabolic fate using NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.